Acid-Promoted Cyclization: Divergent Behavior of 3-Vinylcyclobutanol vs. 1-Vinylcyclopropanol Terminators
In cyclization reactions using strained-ring terminators, vinylcyclobutanols (including the 3-substituted variant) exhibit a fundamentally different acid-catalysis profile compared to vinylcyclopropanols. Specifically, both Brønsted and Lewis acids effectively promote cyclization with vinylcyclobutanols, whereas Brønsted acids fail with vinylcyclopropanol terminators [1]. This distinct reactivity enables the formation of spirocycles containing a cyclopentanone derived from ring expansion of the cyclobutanol, a transformation not accessible under the same conditions with the smaller ring analog [1].
| Evidence Dimension | Reaction Outcome with Brønsted Acid |
|---|---|
| Target Compound Data | Spirocyclization proceeds successfully |
| Comparator Or Baseline | 1-Vinylcyclopropanol: Spirocyclization fails with Brønsted acid |
| Quantified Difference | Qualitative difference: success vs. failure |
| Conditions | Cyclization reaction using strained-ring terminators, promoted by Brønsted and Lewis acids |
Why This Matters
This divergent reactivity provides a strategic advantage for synthetic chemists, allowing for a broader set of reaction conditions to be applied with 3-vinylcyclobutanol for constructing spirocyclic frameworks.
- [1] Trost, B. M.; Chen, D. W. C. Vinylcyclobutanols: A Composite Functional Group? J. Am. Chem. Soc. 1996, 118 (50), 12541–12554. View Source
